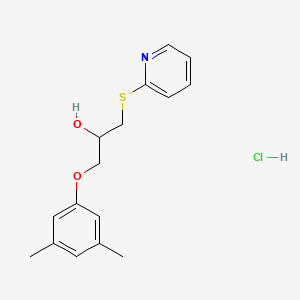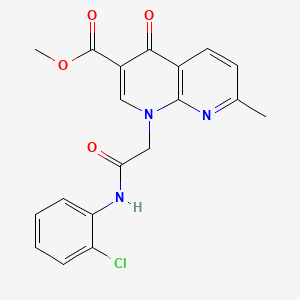
Methyl 1-(2-((2-chlorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an amine, an ester, and a naphthyridine ring system . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a naphthyridine ring, which is a type of nitrogen-containing heterocyclic compound . The presence of the amine and ester functional groups also adds to the complexity of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. This compound’s properties would be influenced by its functional groups and the naphthyridine ring system .科学的研究の応用
Antibacterial Agents
Naphthyridine derivatives have been synthesized and evaluated for their antibacterial activities. For example, studies on pyridonecarboxylic acids as antibacterial agents reveal the synthesis of various analogues with significant in vitro and in vivo antibacterial properties, indicating their potential as therapeutic agents against bacterial infections (Egawa et al., 1984). Another research focused on fluoronaphthyridines, highlighting the synthesis and structure-activity relationships of compounds with improved antibacterial activities (Bouzard et al., 1992).
Protein Tyrosine Kinase Inhibitors
Naphthyridine derivatives have been identified as selective inhibitors of protein tyrosine kinases, offering potential therapeutic applications in cancer treatment and other diseases associated with tyrosine kinase activity. A study on the synthesis and structure-activity relationships of naphthyridinones as pp60c-src inhibitors showcases the potential of these compounds in targeted therapies (Thompson et al., 2000).
Organic Synthesis and Chemical Studies
Naphthyridine compounds serve as key intermediates and tools in organic synthesis, enabling the development of various chemical entities. For instance, a convenient synthesis of 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives was developed, highlighting the versatility of naphthyridine scaffolds in chemical synthesis (Kobayashi et al., 2009).
Antimicrobial Agents
Synthesis of novel 1,8-naphthyridine derivatives has been explored for potential antimicrobial applications. Research into the development of these compounds suggests their effectiveness against various pathogenic bacteria and fungi, indicating their role in addressing antimicrobial resistance (Karabasanagouda & Adhikari, 2006).
Safety and Hazards
特性
IUPAC Name |
methyl 1-[2-(2-chloroanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-11-7-8-12-17(25)13(19(26)27-2)9-23(18(12)21-11)10-16(24)22-15-6-4-3-5-14(15)20/h3-9H,10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPVAKRLLIGAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2679729.png)

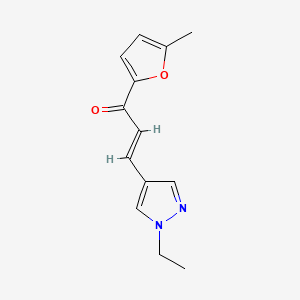
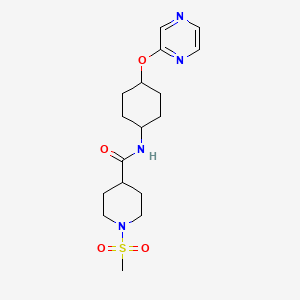
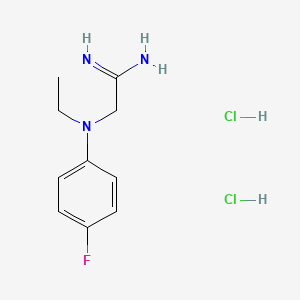
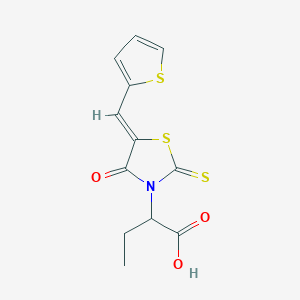
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2679735.png)
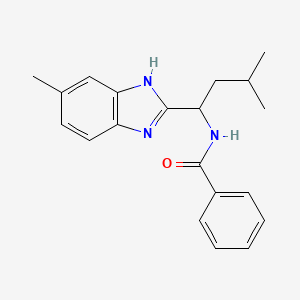
![(1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2679739.png)
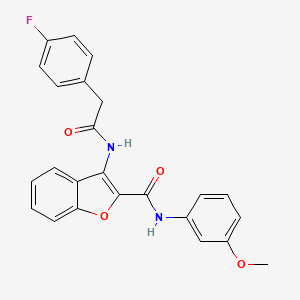
![2-(Phenylmethoxycarbonylamino)-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2679744.png)
![Propyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2679747.png)

